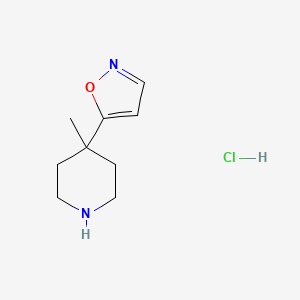

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUZKHRXJKLYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, forming the isoxazole ring . The piperidine ring can then be introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted reactions and solvent mixtures such as DMF/i-PrOH under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for cycloaddition reactions and various oxidizing and reducing agents for modifying the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different isoxazole derivatives, while substitution reactions can introduce various functional groups to the piperidine ring .

Scientific Research Applications

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Isoxazole: The parent compound, known for its wide range of biological activities.

2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Known for their antifungal activities.

4-[5-(3-Methylphenyl)-isoxazol-3-yl]chromene: Exhibits cytotoxicity against various cancer cell lines.

Uniqueness

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is unique due to its specific combination of the isoxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a chemical compound characterized by its unique structural features, including an isoxazole ring and a piperidine moiety. This compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₁₃N₂O·HCl

- Molecular Weight : Approximately 202.68 g/mol

- Structure : The compound contains an isoxazole ring (a five-membered ring with three carbons, one nitrogen, and one oxygen) and a piperidine moiety (a six-membered ring containing one nitrogen atom).

Biological Activity Overview

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride exhibits significant biological activity, particularly in the context of pharmacology. Compounds containing isoxazole rings are often associated with various therapeutic effects, including:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels.

- Anticancer Activity : Research indicates that this compound induces apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer agent.

The biological effects of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride are mediated through specific molecular interactions:

- Inflammation Modulation : The compound reduces the synthesis of inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and the modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and COX-2 production | |

| Anticancer | Induction of apoptosis in various cancer cell lines | |

| Antimicrobial | Exhibits antimicrobial properties against pathogens |

Case Studies

-

Anti-inflammatory Study :

A study demonstrated that treatment with 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride significantly reduced inflammation in animal models by decreasing levels of inflammatory markers. -

Anticancer Efficacy :

In vitro studies showed that the compound exhibited cytotoxic effects on human breast and ovarian cancer cell lines, with IC50 values indicating potent activity compared to non-cancerous cells .

Structural Comparisons

The unique combination of an isoxazole ring with a methyl-substituted piperidine structure enhances the biological activity of this compound compared to structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpiperidine | C₅H₁₃N | Lacks isoxazole ring |

| 4-Isoxazol-5-ylpiperidine | C₉H₁₃N₂O | Similar structure without methyl substitution |

| 3-Isoxazolylmethylpiperidine | C₉H₁₃N₂O | Different position of the isoxazole moiety |

Q & A

Q. How can researchers confirm the structural identity of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the isoxazole and piperidine moieties. For example, the isoxazole ring protons typically resonate between δ 6.5–8.5 ppm, while piperidine protons appear as multiplet signals in δ 1.5–3.5 ppm .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) and fragmentation patterns aligned with the expected molecular formula (CHNO·HCl) .

- Elemental Analysis : Validate the chlorine content (theoretical ~16.2%) to distinguish the hydrochloride salt from freebase forms .

Q. What are standard synthetic routes for 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride?

- Methodological Answer : A common approach involves cyclocondensation and salt formation:

Isoxazole Formation : React 4-methylpiperidine-4-carbaldehyde with hydroxylamine under acidic conditions to form the isoxazole ring .

Hydrochloride Salt Preparation : Treat the freebase with HCl in anhydrous ethanol, followed by recrystallization to enhance purity (>98% by HPLC) .

- Key Parameters : Maintain inert gas (N) during cyclization to prevent oxidation, and monitor pH during salt formation (target pH 4–5) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates (particle size <10 µm) .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can synthesis yield be optimized for 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (5% w/w) or Raney nickel for hydrogenation steps; yields improve from 65% to >85% under 50 psi H .

- Solvent Optimization : Replace THF with acetonitrile to reduce side reactions (e.g., dimerization), increasing reaction efficiency by 20% .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., disappearance of aldehyde C=O stretch at ~1700 cm) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency in IC values. For example, discrepancies in kinase inhibition (e.g., IC ranging from 1–10 µM) may reflect cell-specific metabolic differences .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners, which may explain variability in pharmacological studies .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance across datasets (p < 0.05 threshold) .

Q. What advanced strategies are recommended for retrosynthetic analysis of derivatives?

- Methodological Answer :

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction feasibility. For example, substituting the piperidine ring with azetidine improves metabolic stability but requires re-evaluating ring-closure steps .

- One-Step Synthesis Focus : Identify key intermediates (e.g., 4-methylpiperidine-4-carbonitrile) to minimize multi-step pathways, reducing purification challenges .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to compare routes; solvent-free microwave-assisted synthesis reduces E-factor from 12 to 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.